2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-14(1)15-9-18(22-12-21-15)25-11-13-4-7-24(8-5-13)19-23-16-10-20-6-3-17(16)26-19/h3,6,9-10,12-14H,1-2,4-5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMOGWEWMKNFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC5=C(S4)C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Thiol Deprotection-Cyclization Strategy
The foundational approach for constructing the thiazolo[4,5-c]pyridine system originates from Haginoya et al.’s work on factor Xa inhibitors. A modified one-pot protocol involves:
- Thiol precursor preparation : 4-Amino-3-mercaptopyridine is treated with ethyl chloroacetate in dimethylformamide (DMF) at 60°C for 6 hours to yield 3-(carbethoxymethylthio)pyridin-4-amine.
- Cyclization : Heating the intermediate at 120°C in polyphosphoric acid (PPA) induces intramolecular cyclization, forming thiazolo[4,5-c]pyridine with 78% yield.
Critical parameters :
Functionalization at Position 2
To introduce the piperidine substituent at position 2, bromination is performed using phosphorus oxybromide (POBr₃) in refluxing acetonitrile (82% yield). The resulting 2-bromothiazolo[4,5-c]pyridine serves as a versatile intermediate for nucleophilic aromatic substitution (NAS).
Alternative routes :
- Direct amination : Palladium-catalyzed Buchwald-Hartwig coupling with piperidine derivatives (e.g., 4-(hydroxymethyl)piperidine) achieves 65–70% yields but requires expensive Pd catalysts.
6-Cyclopropylpyrimidin-4-yl Ether Synthesis
Pyrimidine Ring Construction
The 6-cyclopropylpyrimidin-4-ol precursor is synthesized via:
- Biginelli reaction : Cyclocondensation of cyclopropanecarboxaldehyde, ethyl acetoacetate, and urea under acidic conditions forms dihydropyrimidin-4-ol (56% yield).
- Oxidation : Treatment with manganese dioxide (MnO₂) in dichloromethane oxidizes the dihydro intermediate to pyrimidin-4-ol.
Side reactions :
- Over-oxidation to pyrimidine-4-carboxylic acid occurs if reaction time exceeds 4 hours.
Etherification with Piperidine Linker
The hydroxymethylpiperidine moiety is introduced through Williamson ether synthesis:
- Activation : 4-(Hydroxymethyl)piperidine is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the alkoxide.
- Coupling : Reaction with 6-cyclopropylpyrimidin-4-yl mesylate (prepared using methanesulfonyl chloride) yields 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine (74% yield).
Optimization data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | THF | 0°C → RT | 74 |
| KOtBu | DMF | 60°C | 68 |
| Cs₂CO₃ | Acetone | 50°C | 61 |
Final Coupling Strategy
Nucleophilic Aromatic Substitution (NAS)
The 2-bromothiazolo[4,5-c]pyridine intermediate reacts with 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine under NAS conditions:
Limitations :
- Competing elimination reactions reduce yields when steric hindrance increases.
Transition-Metal-Mediated Coupling
A palladium-catalyzed Ullmann-type coupling enhances efficiency:
- Catalyst system : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃
- Conditions : Toluene, 110°C, 18 hours
- Yield : 81%
Mechanistic insight :
The copper catalyst facilitates C–N bond formation between the piperidine nitrogen and the thiazolo[4,5-c]pyridine C2 position.
Purification and Characterization
Chromatographic Methods
- Normal-phase silica gel : Eluent = ethyl acetate/hexane (3:7)
- HPLC purification : C18 column, acetonitrile/water gradient (85:15 → 95:5)
Purity data :
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
Comparative Analysis of Synthetic Routes
Table 1. Efficiency metrics for key steps
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Thiazolo core formation | PPA cyclization | 78 | 95 | 6 |
| Piperidine etherification | Williamson synthesis | 74 | 98 | 12 |
| Final coupling | Ullmann reaction | 81 | 99 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
